EW-7195

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

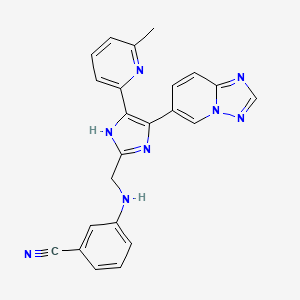

3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N8/c1-15-4-2-7-19(28-15)23-22(17-8-9-21-26-14-27-31(21)13-17)29-20(30-23)12-25-18-6-3-5-16(10-18)11-24/h2-10,13-14,25H,12H2,1H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEADGKSQIBFYEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC(=C3)C#N)C4=CN5C(=NC=N5)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of EW-7195 in TGF-β Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer, where it paradoxically switches from a tumor-suppressive to a tumor-promoting role in later stages.[3] This has led to the development of targeted therapies aimed at inhibiting the TGF-β signaling cascade. One such promising agent is EW-7195, a potent and selective small molecule inhibitor of the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of TGF-β signaling, with a focus on its core functionalities, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways. It has been noted that this compound is closely related to EW-7197 (also known as Vactosertib), which is currently in clinical development.[2][6][7] This guide will address both compounds, with the understanding that they share a core mechanism of action.

The TGF-β Signaling Pathway: Canonical and Non-Canonical Branches

The TGF-β signaling pathway is broadly categorized into two main branches: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.

Canonical SMAD Pathway:

The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), a serine/threonine kinase.[3] This binding event recruits and phosphorylates the type I receptor, ALK5, leading to its activation. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[8] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4.[8] This entire complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes.[2][8]

Non-Canonical (Non-SMAD) Pathways:

In addition to the canonical SMAD pathway, TGF-β signaling can also activate a variety of SMAD-independent pathways. These non-canonical pathways are crucial for a full understanding of the diverse biological effects of TGF-β. The major non-canonical pathways include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: TGF-β can activate the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[5][9]

-

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: This pathway is involved in cell survival and proliferation and can be activated by TGF-β.[5]

-

Rho GTPase Pathways: The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are involved in cell migration and invasion. TGF-β can activate these pathways.[10][11]

This compound: A Potent and Selective ALK5 Inhibitor

This compound is a small molecule inhibitor that specifically targets the ATP-binding site of the ALK5 kinase domain.[12] By inhibiting ALK5, this compound effectively blocks the initiation of the TGF-β signaling cascade.

Quantitative Data on this compound/Vactosertib Potency

| Compound | Target | IC50 | Reference |

| This compound | ALK5 (TGFβRI) | 4.83 nM | [4][12] |

| Vactosertib (EW-7197) | ALK5 (TGFβRI) | 11 nM | [6] |

| Vactosertib (EW-7197) | ALK4 | 13 nM | [6] |

Mechanism of Action of this compound in TGF-β Signaling

The primary mechanism of action of this compound is the competitive inhibition of the ALK5 kinase, which prevents the phosphorylation of SMAD2 and SMAD3.[6][12] This action effectively blocks the canonical TGF-β signaling pathway.

Inhibition of SMAD Phosphorylation and Nuclear Translocation

Upon treatment with this compound, the TGF-β1-induced phosphorylation of SMAD2 is significantly decreased.[6][12] This inhibition of R-SMAD phosphorylation prevents their complex formation with SMAD4 and their subsequent translocation to the nucleus.[6][12] The net result is the abrogation of SMAD-mediated gene transcription.

Impact on Non-Canonical Pathways

While the primary effect of this compound is on the canonical SMAD pathway, its impact on non-canonical TGF-β signaling is an area of ongoing research. Some studies suggest that the effects of Vactosertib are primarily mediated through the SMAD pathway. However, given the intricate crosstalk between signaling pathways, it is plausible that the inhibition of ALK5 by this compound could have downstream consequences on non-SMAD pathways. Further investigation is required to fully elucidate these potential effects.

Downstream Cellular Effects of this compound

The inhibition of TGF-β signaling by this compound leads to a cascade of downstream cellular effects, particularly relevant in the context of cancer progression:

-

Inhibition of Epithelial-to-Mesenchymal Transition (EMT): EMT is a crucial process in cancer metastasis where epithelial cells lose their characteristics and acquire a more migratory and invasive mesenchymal phenotype. TGF-β is a potent inducer of EMT. This compound has been shown to inhibit TGF-β1-induced EMT, as evidenced by the restoration of epithelial markers like E-cadherin and the reduction of mesenchymal markers such as N-cadherin and Vimentin.[12]

-

Suppression of Cell Motility and Invasion: By inhibiting EMT and potentially other migratory pathways, this compound effectively reduces the motility and invasive capacity of cancer cells.[12]

-

Inhibition of Metastasis: Preclinical studies have demonstrated that this compound can significantly inhibit breast cancer metastasis to the lungs in animal models.[6][12]

Visualizing the Mechanism of Action

TGF-β Signaling Pathway and the Point of Inhibition by this compound

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical experimental workflow to evaluate the efficacy of this compound.

Detailed Methodologies for Key Experiments

The following are detailed descriptions of the key experimental protocols used to elucidate the mechanism of action of this compound.

ALK5 Kinase Assay

-

Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of the ALK5 kinase. A common method involves a radiometric assay using [γ-³²P]ATP or a non-radiometric assay using a fluorescently labeled ATP analog.

-

Methodology:

-

Recombinant human ALK5 kinase is incubated with a specific substrate (e.g., a synthetic peptide or a protein like SMAD2) in a reaction buffer containing ATP and magnesium ions.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. In radiometric assays, this is done by measuring the incorporation of ³²P. In non-radiometric assays, this can be measured using specific antibodies that recognize the phosphorylated substrate in an ELISA format or by using fluorescence polarization.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.

-

Western Blot Analysis for Phospho-SMAD2

-

Principle: This technique is used to detect and quantify the levels of phosphorylated SMAD2 (p-SMAD2) in cells treated with TGF-β1 in the presence or absence of this compound.

-

Methodology:

-

Cells (e.g., mammary epithelial cells) are serum-starved and then pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Cells are then stimulated with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes) to induce SMAD2 phosphorylation.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for p-SMAD2.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The membrane is often stripped and re-probed with an antibody for total SMAD2 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Luciferase Reporter Assay for SMAD-Dependent Transcription

-

Principle: This assay measures the transcriptional activity of the SMAD complex. It utilizes a plasmid containing a luciferase reporter gene under the control of a promoter with SMAD-binding elements (e.g., (CAGA)₁₂-luc).

-

Methodology:

-

Cells are transiently transfected with the SMAD-responsive luciferase reporter plasmid. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.

-

After transfection, cells are treated with TGF-β1 in the presence or absence of this compound.

-

Following treatment, cells are lysed, and the luciferase activity is measured using a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

-

The fold induction of luciferase activity by TGF-β1 and its inhibition by this compound are then calculated.

-

Confocal Microscopy for SMAD Nuclear Translocation and EMT Markers

-

Principle: This high-resolution imaging technique is used to visualize the subcellular localization of proteins, such as the nuclear translocation of SMADs and the expression and localization of EMT markers.

-

Methodology:

-

Cells are grown on coverslips and treated with TGF-β1 and/or this compound.

-

Cells are fixed with a fixative (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100).

-

The cells are then incubated with primary antibodies against the protein of interest (e.g., SMAD2/3, E-cadherin, Vimentin).

-

After washing, the cells are incubated with fluorescently labeled secondary antibodies.

-

The cell nuclei are often counterstained with a fluorescent DNA dye (e.g., DAPI).

-

The coverslips are mounted on slides, and the cells are imaged using a confocal microscope.

-

The images are analyzed to determine the subcellular localization and expression levels of the target proteins.

-

Wound Healing and Matrigel Invasion Assays

-

Principle: These are functional assays to assess cell migration and invasion, respectively.

-

Methodology (Wound Healing):

-

A confluent monolayer of cells is "wounded" by creating a scratch with a pipette tip.

-

The cells are then treated with TGF-β1 and/or this compound.

-

The closure of the wound is monitored and imaged at different time points.

-

The rate of cell migration is quantified by measuring the change in the wound area over time.

-

-

Methodology (Matrigel Invasion):

-

The upper chamber of a transwell insert is coated with Matrigel, a basement membrane extract.

-

Cells are seeded in the upper chamber in serum-free medium, with or without TGF-β1 and this compound.

-

The lower chamber contains a chemoattractant (e.g., serum-containing medium).

-

After incubation, non-invading cells on the upper surface of the membrane are removed.

-

The invading cells on the lower surface are fixed, stained, and counted.

-

Clinical Development of Vactosertib (EW-7197)

Vactosertib, the clinical-stage analog of this compound, is currently being evaluated in Phase 1 and Phase 2 clinical trials for various solid tumors, often in combination with other anticancer therapies like chemotherapy and immunotherapy.[2][7] These trials aim to establish the safety, tolerability, and efficacy of inhibiting the TGF-β pathway in cancer patients.

Conclusion

This compound and its clinical counterpart, Vactosertib, are potent and selective inhibitors of the ALK5 kinase, a critical component of the TGF-β signaling pathway. Their primary mechanism of action involves the blockade of the canonical SMAD pathway, leading to the suppression of downstream cellular processes that are integral to cancer progression, such as EMT, cell migration, and invasion. While their effects on non-canonical TGF-β signaling require further investigation, the existing preclinical and emerging clinical data strongly support the therapeutic potential of targeting the TGF-β pathway with these small molecule inhibitors. This in-depth technical guide provides a foundational understanding of the core mechanism of this compound, which will be invaluable for researchers and drug development professionals working to advance novel cancer therapies.

References

- 1. EW-7197 inhibits hepatic, renal, and pulmonary fibrosis by blocking TGF-β/Smad and ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EW-7197, an oral transforming growth factor β type I receptor kinase inhibitor, for preventing peritoneal adhesion formation in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.vu.nl [research.vu.nl]

- 5. mct.aacrjournals.org [mct.aacrjournals.org]

- 6. Beneficial Effects of a Curcumin Derivative and Transforming Growth Factor-β Receptor I Inhibitor Combination on Nonalcoholic Steatohepatitis [e-dmj.org]

- 7. TGF-β Type I Receptor Kinase Inhibitor EW-7197 Suppresses Cholestatic Liver Fibrosis by Inhibiting HIF1α-Induced Epithelial Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel oral transforming growth factor‐β signaling inhibitor EW‐7197 eradicates CML‐initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement of microtubules and Rho pathway in TGF-beta1-induced lung vascular barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of small GTPases of the Rho/Rac family in TGF-β-induced EMT and cell motility in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

EW-7195: A Technical Guide to a Selective ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of EW-7195, a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-β type I receptor (TGFβRI). This guide details its mechanism of action, inhibitory activity, and the experimental protocols used to characterize its function, serving as a vital resource for professionals in oncology and fibrosis research.

Introduction

Transforming Growth Factor-β (TGF-β) signaling is a critical cellular pathway involved in a myriad of processes, including cell growth, differentiation, and extracellular matrix deposition.[1] In the context of advanced cancers, however, TGF-β signaling can paradoxically promote tumor progression, invasion, and metastasis.[2][3] A key mediator in this pathway is the ALK5 kinase, which, upon activation, phosphorylates downstream proteins Smad2 and Smad3.[1] This has made ALK5 an attractive therapeutic target.[2][3]

This compound, with the chemical name 3-((4-([1][4][5]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile, is a novel, potent, and highly selective ATP-competitive inhibitor of ALK5 kinase.[5] Preclinical studies have demonstrated its efficacy in blocking TGF-β-induced signaling, inhibiting the epithelial-to-mesenchymal transition (EMT), and suppressing breast cancer metastasis to the lungs in animal models.[2][5]

Mechanism of Action

This compound exerts its biological effects by directly targeting and inhibiting the kinase activity of ALK5. The binding of the TGF-β ligand to its type II receptor (TβRII) induces the recruitment and phosphorylation of the ALK5 (TβRI) kinase.[2][3] Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate into the nucleus to regulate the transcription of target genes.[1]

This compound selectively binds to the ATP-binding site within the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3.[6] This action effectively halts the downstream signaling cascade.[4][7] By blocking this pathway, this compound has been shown to prevent critical cellular changes associated with cancer progression, such as EMT, which is characterized by the loss of epithelial markers like E-cadherin and the gain of mesenchymal markers like N-cadherin and vimentin.[2][3]

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo experiments. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC₅₀ Value | Selectivity | Reference |

|---|---|---|---|

| ALK5 (TGFβR1) | 4.83 nM | - | [2][4][7] |

| p38α | 1.5 µM | >300-fold vs. ALK5 |[4][7] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Effect | Concentration | Reference |

|---|---|---|---|---|

| Smad2 Phosphorylation Inhibition | Not Specified | Efficiently inhibits TGF-β1-induced phosphorylation | 0.5 - 1.0 µM | [4][7] |

| Transcriptional Activation Inhibition | NMuMG | Inhibition of p3TP-Lux and pCAGA₁₂-Luc reporters | Not Specified | [5] |

| EMT Inhibition | NMuMG | Blocks TGF-β1-induced mesenchymal morphology | Not Specified |[2][7] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosing Regimen | Primary Effect | Reference |

|---|---|---|---|---|

| 4T1 Orthotopic Xenograft (Balb/c mice) | Breast Cancer | 40 mg/kg; i.p.; three times a week | Inhibited lung metastasis | [4][7] |

| MMTV/cNeu Transgenic Mice | Breast Cancer | 40 mg/kg; i.p.; three times a week | Inhibited lung metastasis |[4][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the ALK5 kinase activity (IC₅₀).

Methodology:

-

Reagents & Materials: Recombinant human ALK5 kinase, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP (with [γ-³²P]-ATP or [γ-³³P]-ATP for radiometric detection), substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), this compound stock solution, and microplates.

-

Procedure: a. Serially dilute this compound to create a range of concentrations. b. In a microplate, combine the recombinant ALK5 enzyme, the kinase buffer, and the diluted this compound or vehicle control. c. Initiate the kinase reaction by adding the ATP solution containing the radiolabeled ATP and the substrate. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 20-40 minutes).[8] e. Terminate the reaction by adding a stop solution (e.g., phosphoric acid or SDS loading buffer).[8][9] f. Spot the reaction mixture onto a phosphocellulose filter mat or separate proteins using SDS-PAGE. g. Quantify the incorporated radioactivity using a scintillation counter or autoradiography.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Western Blot for Smad2 Phosphorylation

This cell-based assay verifies that this compound can block the TGF-β signaling pathway within a cellular context.

Methodology:

-

Cell Culture: Culture mammary epithelial cells (e.g., NMuMG) or breast cancer cells (e.g., 4T1) in appropriate media until they reach 70-80% confluency.

-

Treatment: a. Serum-starve the cells for several hours to reduce basal signaling. b. Pre-treat the cells with various concentrations of this compound (e.g., 0.5-1 µM) or vehicle control for approximately 1.5 hours.[4][7] c. Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST). b. Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Re-probe the membrane with an antibody for total Smad2 or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading. Quantify band intensities to determine the relative inhibition of Smad2 phosphorylation.

In Vivo Breast Cancer Metastasis Model

This protocol assesses the therapeutic potential of this compound in preventing tumor metastasis in a living organism.

Methodology:

-

Animal Model: Use female immunodeficient mice (e.g., Balb/c).

-

Cell Preparation: Culture 4T1 murine breast cancer cells, which are highly tumorigenic and metastatic.

-

Orthotopic Implantation: Inject a suspension of 4T1 cells into the mammary fat pad of each mouse.

-

Treatment Protocol: a. Once tumors are palpable, randomize the mice into treatment and control groups. b. Administer this compound (e.g., 40 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection.[4][7] c. Follow a specific dosing schedule, such as three times per week for 2.5 to 3 weeks.[4][7]

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Monitor the health and body weight of the mice.

-

Endpoint Analysis: a. At the end of the study, euthanize the mice and surgically resect the primary tumors and the lungs. b. Fix the lungs in formalin and count the number of visible metastatic nodules on the surface. c. For more detailed analysis, embed the lung tissue in paraffin, section it, and perform hematoxylin and eosin (H&E) staining to visualize and quantify metastatic foci.

-

Statistical Analysis: Compare the number and size of lung metastases between the this compound-treated group and the control group using appropriate statistical tests.

Conclusion

This compound is a well-characterized small molecule inhibitor that demonstrates high potency and selectivity for the ALK5 kinase. Through its targeted inhibition of the TGF-β/Smad signaling pathway, it effectively blocks key processes involved in cancer progression, most notably the epithelial-to-mesenchymal transition and subsequent metastasis. The robust preclinical data, derived from detailed in vitro and in vivo studies, underscore the therapeutic potential of this compound for treating metastatic breast cancer and potentially other diseases driven by aberrant TGF-β signaling, such as fibrosis. This technical guide provides the foundational data and methodologies necessary for researchers to further explore and build upon the promising profile of this selective ALK5 inhibitor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.glpbio.com [file.glpbio.com]

- 8. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 9. In vitro kinase assay [protocols.io]

The Role of EW-7195 in Blocking Smad2/3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of EW-7195, a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK5). The primary focus is on its mechanism of action in blocking the phosphorylation of Smad2 and Smad3 (Smad2/3), key mediators of the Transforming Growth Factor-β (TGF-β) signaling pathway. This guide will detail the molecular interactions, present quantitative data on its efficacy, outline experimental protocols for its evaluation, and provide visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, fibrosis, and drug development who are investigating TGF-β signaling and its therapeutic inhibition.

Introduction to this compound and the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a variety of pathologies, most notably cancer progression and fibrosis.[3] A central event in TGF-β signaling is the activation of the type I TGF-β receptor (TGFβR1), also known as ALK5.[4] Upon binding of the TGF-β ligand to the type II TGF-β receptor (TGFβRII), a receptor complex is formed, leading to the recruitment and phosphorylation of ALK5.[5][6] Activated ALK5, a serine/threonine kinase, then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal SSXS motif.[7][8]

Phosphorylated Smad2 and Smad3 form a heteromeric complex with the common mediator Smad4.[7] This complex then translocates into the nucleus, where it acts as a transcription factor, modulating the expression of target genes involved in various cellular responses.[6][7]

This compound is a novel, potent, and selective inhibitor of ALK5 kinase.[9][10] By targeting the ATP-binding site of ALK5, this compound effectively blocks its kinase activity, thereby preventing the phosphorylation of Smad2/3.[4][11][12] This inhibition of Smad2/3 phosphorylation is the core mechanism by which this compound disrupts the canonical TGF-β signaling cascade.[4][13] Consequently, this compound has demonstrated significant potential in preclinical models of breast cancer metastasis and various fibrotic diseases.[3][9][14]

Mechanism of Action: Inhibition of Smad2/3 Phosphorylation

This compound acts as an ATP-competitive inhibitor of ALK5.[15] This means it binds to the kinase domain of ALK5, preventing the binding of ATP and subsequent phosphorylation of its downstream targets, Smad2 and Smad3. The direct consequence of this action is a significant reduction in the levels of phosphorylated Smad2 (p-Smad2) and phosphorylated Smad3 (p-Smad3).[4][9] This blockade of Smad2/3 phosphorylation prevents their association with Smad4 and their subsequent nuclear translocation, thereby inhibiting TGF-β-mediated gene transcription.[4][9][10]

TGF-β/Smad Signaling Pathway and the Role of this compound

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Efficacy

The potency of this compound in inhibiting ALK5 and downstream Smad signaling has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 for ALK5 | 4.83 nM | Kinase Assay | [4][11] |

| Selectivity vs. p38α | >300-fold | Kinase Assay | [11][12] |

| IC50 for TGF-β induced transcription | 13.2 nM | 4T1-3TP-Lux cells | [15] |

Table 2: Effect of this compound on Smad2 Phosphorylation

| Treatment | Concentration | Duration | Effect | Reference |

| This compound | 0.5 - 1 µM | 1.5 hours | Efficiently inhibits TGF-β1-induced Smad2 phosphorylation | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effect on Smad2/3 phosphorylation. Below are representative protocols for key experiments.

Western Blotting for Phospho-Smad2/3

This protocol is designed to detect the levels of phosphorylated Smad2/3 in cell lysates following treatment with TGF-β and this compound.

Materials:

-

Cells (e.g., HeLa, HT1080, NMuMG)[16]

-

Serum-free media[16]

-

Recombinant Human TGF-β1/β3[16]

-

This compound

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate)[16]

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), anti-total Smad2/3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.[17]

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Analyze the band intensities to determine the relative levels of p-Smad2/3 and total Smad2/3.

-

Immunofluorescence for Smad2/3 Nuclear Translocation

This protocol allows for the visualization of Smad2/3 localization within the cell, demonstrating the effect of this compound on its nuclear translocation.

Materials:

-

Cells grown on coverslips

-

Treatments as described in the Western Blotting protocol

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., BSA in PBS)

-

Primary antibody: anti-Smad2/3[18]

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture, Treatment, and Fixation:

-

Follow the cell culture and treatment steps as described previously.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

-

Permeabilization and Blocking:

-

Wash the fixed cells and permeabilize with permeabilization buffer for 10 minutes.

-

Wash and block with blocking buffer for 1 hour.

-

-

Antibody Staining:

-

Counterstaining and Mounting:

-

Wash and counterstain with DAPI for 5 minutes.

-

Wash and mount the coverslips onto microscope slides.

-

-

Imaging:

-

Visualize the cells using a confocal microscope to assess the subcellular localization of Smad2/3.

-

Experimental Workflow for Assessing this compound Activity

Caption: A typical experimental workflow to evaluate the effect of this compound.

Conclusion

This compound is a well-characterized and potent inhibitor of ALK5 kinase. Its mechanism of action, centered on the blockade of Smad2/3 phosphorylation, has been robustly demonstrated through a variety of in vitro and in vivo studies. This technical guide has provided a comprehensive overview of the role of this compound in the context of TGF-β signaling, supported by quantitative data and detailed experimental protocols. The information presented herein should serve as a valuable resource for researchers and professionals seeking to understand and utilize this compound as a tool to investigate TGF-β biology or as a potential therapeutic agent for diseases driven by aberrant TGF-β signaling.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. aragen.com [aragen.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. researchgate.net [researchgate.net]

- 6. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.glpbio.com [file.glpbio.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. EW-7197 inhibits hepatic, renal, and pulmonary fibrosis by blocking TGF-β/Smad and ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. cellsignal.com [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Investigating the Anti-Metastatic Properties of EW-7195: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of cancer-related mortality, creating a critical need for therapeutic agents that can effectively inhibit this complex process. EW-7195 has emerged as a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for transforming growth factor-β (TGF-β). By targeting the TGF-β signaling pathway, a key player in tumor progression and metastasis, this compound demonstrates significant anti-metastatic properties. This technical guide provides an in-depth overview of the core anti-metastatic characteristics of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its investigation.

Introduction

The transforming growth factor-β (TGF-β) signaling pathway plays a dual role in cancer. In the early stages, it acts as a tumor suppressor; however, in advanced stages, it promotes tumor progression, invasion, and metastasis. A pivotal mechanism through which TGF-β exerts its pro-metastatic effects is the induction of epithelial-mesenchymal transition (EMT). During EMT, epithelial cells lose their cell-cell adhesion and polarity, acquiring a migratory and invasive mesenchymal phenotype.

This compound, a novel small molecule inhibitor, selectively targets ALK5, the primary TGF-β type I receptor, thereby blocking the canonical Smad-dependent signaling cascade. This inhibition effectively counteracts the pro-metastatic effects of TGF-β, making this compound a promising candidate for anti-metastatic therapy.

Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

This compound exerts its anti-metastatic effects by directly inhibiting the kinase activity of ALK5. This prevents the phosphorylation and activation of its downstream effectors, Smad2 and Smad3. The inhibition of Smad phosphorylation subsequently blocks their nuclear translocation and the transcription of TGF-β target genes involved in EMT and metastasis.

dot

Caption: Mechanism of Action of this compound.

Quantitative Data on Anti-Metastatic Properties

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value/Effect | Reference |

| ALK5 Kinase Inhibition (IC50) | - | 4.83 nM[1][2][3] | [1][2][3] |

| TGF-β1-induced Smad2 Phosphorylation Inhibition | Not specified | Efficiently inhibited at 0.5-1 µM after 1.5 hours[1] | [1] |

| Inhibition of EMT, Motility, and Invasiveness | Breast cancer cells | Demonstrated inhibition[1][2] | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Effect on Lung Metastasis | Reference |

| 4T1 Orthotopic Xenograft (Balb/c mice) | 40 mg/kg, i.p., three times a week for 3 weeks[1][4] | Significant inhibition of lung metastasis development[1][2][4] | [1][2][4] |

| MMTV/c-Neu Transgenic Mice | 40 mg/kg, i.p., three times a week for 2.5 weeks[1][4] | Significant inhibition of lung metastasis development[1][2][4] | [1][2][4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the anti-metastatic properties of this compound.

In Vitro Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK5 kinase.

-

Methodology:

-

Utilize a radiometric protein kinase assay, such as the HotSpot assay.

-

Prepare a reaction mixture containing recombinant ALK5 enzyme, a suitable substrate (e.g., myelin basic protein), and radiolabeled ATP (e.g., 33P-ATP).

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture to allow the kinase reaction to proceed.

-

Stop the reaction and spot the mixture onto filter paper.

-

Wash the filter paper to remove unincorporated 33P-ATP.

-

Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

-

Objective: To assess the effect of this compound on TGF-β1-induced Smad2 phosphorylation and the expression of EMT markers.

-

Methodology:

-

Cell Culture and Treatment: Plate mammary epithelial cells (e.g., NMuMG) or breast cancer cells (e.g., 4T1) and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1.5 hours, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for the desired time (e.g., 1 hour for p-Smad2, 48 hours for EMT markers).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-Smad2, total Smad2, E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Objective: To measure the inhibitory effect of this compound on TGF-β1-induced transcriptional activation.

-

Methodology:

-

Cell Transfection: Co-transfect mammary epithelial cells with a TGF-β responsive luciferase reporter plasmid (e.g., p3TP-Lux or pCAGA12-Luc) and a control Renilla luciferase plasmid for normalization.

-

Treatment: After 24 hours, pre-treat the transfected cells with this compound for 1 hour, followed by stimulation with TGF-β1 for 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction relative to the untreated control.

-

-

Objective: To evaluate the effect of this compound on the collective cell migration of cancer cells.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., NMuMG) in a 6-well plate and grow to a confluent monolayer.

-

Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound with or without TGF-β1.

-

Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 24 hours) using a phase-contrast microscope.

-

Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

-

dot

Caption: Experimental Workflow for Wound Healing Assay.

In Vivo Metastasis Models

-

Objective: To assess the efficacy of this compound in inhibiting spontaneous lung metastasis from a primary breast tumor.

-

Methodology:

-

Animal Model: Use female Balb/c mice (6-8 weeks old).

-

Tumor Cell Implantation: Inject 1 x 105 4T1 murine mammary carcinoma cells into the mammary fat pad.

-

Treatment: Once tumors are palpable, randomize the mice into treatment and control groups. Administer this compound (40 mg/kg) or vehicle via intraperitoneal (i.p.) injection three times a week.

-

Monitoring: Monitor primary tumor growth using calipers.

-

Metastasis Assessment: After 3 weeks of treatment, euthanize the mice and harvest the lungs.

-

Quantification: Count the number of metastatic nodules on the lung surface. For a more quantitative assessment, lung tissue can be homogenized and cultured in a medium containing 6-thioguanine to selectively grow 4T1 cells, and the number of colonies can be counted.

-

-

Objective: To evaluate the effect of this compound on spontaneous lung metastasis in a genetically engineered mouse model of breast cancer.

-

Methodology:

-

Animal Model: Use female MMTV/c-Neu transgenic mice, which spontaneously develop mammary tumors that metastasize to the lungs.

-

Tumor Monitoring and Treatment: Monitor the mice for tumor development by palpation. Once tumors reach a certain size, randomize the mice and begin treatment with this compound (40 mg/kg, i.p., three times a week).

-

Metastasis Evaluation: After 2.5 weeks of treatment, euthanize the mice and collect the lungs.

-

Analysis: Fix the lungs, embed in paraffin, and perform histological analysis (H&E staining) to identify and quantify metastatic lesions.

-

dot

Caption: In Vivo Orthotopic Xenograft Workflow.

Conclusion

This compound is a potent and selective inhibitor of ALK5 with demonstrated anti-metastatic properties in both in vitro and in vivo models of breast cancer. Its ability to block the TGF-β/Smad signaling pathway, thereby inhibiting epithelial-mesenchymal transition, cell migration, and invasion, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other ALK5 inhibitors as novel anti-metastatic agents. Further research, including clinical trials, is warranted to fully elucidate the clinical utility of this compound in the treatment of metastatic cancer.

References

The Impact of EW-7195 on Breast Cancer Cell Motility and Invasiveness: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of mortality in breast cancer patients. A key process enabling cancer cell dissemination is the epithelial-to-mesenchymal transition (EMT), which imparts migratory and invasive capabilities. The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of EMT and a promising target for anti-metastatic therapies. This technical guide provides an in-depth analysis of EW-7195, a potent and selective inhibitor of the TGF-β type I receptor (ALK5), and its impact on breast cancer cell motility and invasiveness. We will detail the molecular mechanism of this compound, present quantitative data from key experiments in structured tables, provide comprehensive experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the kinase activity of ALK5, also known as TGF-β receptor I (TGFβRI).[1][2][3] By inhibiting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a dual role in cancer. In the early stages, TGF-β can act as a tumor suppressor; however, in advanced cancers, it often promotes tumor progression, EMT, and metastasis.[4][5][6] this compound has demonstrated significant potential in preclinical studies to inhibit breast cancer metastasis by attenuating cell motility and invasion.[1][2][3]

Mechanism of Action of this compound

This compound exerts its anti-metastatic effects by directly inhibiting the phosphorylation and activation of downstream targets in the TGF-β signaling cascade. The binding of TGF-β to its type II receptor (TGFβRII) leads to the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes involved in EMT, cell motility, and invasion.[5]

This compound, by inhibiting ALK5, prevents the phosphorylation of Smad2 and Smad3, thereby blocking their nuclear translocation and subsequent gene transcription.[1][2][3] This leads to the suppression of EMT, characterized by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and Vimentin.

Figure 1: this compound inhibits the canonical TGF-β/Smad signaling pathway.

Quantitative Data on the Effects of this compound

The efficacy of this compound in inhibiting key processes of breast cancer metastasis has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Treatment | Result | Reference |

| ALK5 Kinase Inhibition (IC50) | - | This compound | 4.83 nM | [3] |

| Smad2 Phosphorylation | Mammary Epithelial Cells | TGF-β1 + this compound (0.5-1 µM) | Significant inhibition | |

| Cell Motility (Wound Healing Assay) | NMuMG | TGF-β1 + this compound | Inhibition of wound closure | [1][2] |

| Cell Invasion (Transwell Assay) | Breast Cancer Cells | This compound | Inhibition of invasion | [3] |

| EMT Marker Expression | Breast Cancer Cells | TGF-β1 + this compound | Reversal of EMT phenotype | [3] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Model | Treatment | Outcome | Quantitative Result | Reference |

| Balb/c Xenograft | This compound | Inhibition of lung metastasis | Significant reduction in metastatic nodules | [1][2] |

| MMTV/cNeu Transgenic | This compound (40 mg/kg, i.p.) | Inhibition of lung metastasis | Significant reduction in metastatic burden | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide protocols for the key experiments cited.

Cell Culture

-

Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231, 4T1) and non-tumorigenic mammary epithelial cells (e.g., NMuMG) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for EMT Markers

This protocol is for assessing the protein levels of E-cadherin, N-cadherin, and Vimentin.

-

Cell Lysis: Treat cells with TGF-β1 (e.g., 5 ng/mL) with or without this compound for 48-72 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. The outcome of TGFβ antagonism in metastatic breast cancer models in vivo reflects a complex balance between tumor-suppressive and pro-progression activities of TGFβ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. TGFβ primes breast tumors for lung metastasis seeding through angiopoietin-like 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to EW-7195: A Potent ALK5 Inhibitor for Metastasis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of EW-7195, a potent and selective inhibitor of the TGF-β type I receptor activin receptor-like kinase 5 (ALK5). All presented data is collated from publicly available scientific literature.

Core Chemical and Physical Properties

This compound, with the chemical name 3-((4-([1]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile, is a small molecule inhibitor that has demonstrated significant potential in preclinical cancer research, particularly in the context of inhibiting breast cancer metastasis.[1][2]

| Property | Value | Reference |

| Chemical Name | 3-((4-([1]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile | [1] |

| Target | Activin receptor-like kinase 5 (ALK5 / TGFβR1) | [1][2] |

| IC50 | 4.83 nM | [2][3] |

| Selectivity | >300-fold for ALK5 over p38α | [3] |

Mechanism of Action: Inhibition of TGF-β/ALK5 Signaling

This compound exerts its biological effects by potently and selectively inhibiting the kinase activity of ALK5, a key receptor in the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2] In many advanced cancers, TGF-β signaling switches from a tumor-suppressive to a tumor-promoting role, driving processes like epithelial-to-mesenchymal transition (EMT), invasion, and metastasis.[2]

By inhibiting ALK5, this compound effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3.[2] This prevents their nuclear translocation and subsequent regulation of target gene expression, ultimately leading to the inhibition of TGF-β-induced EMT and metastasis.[1][2]

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

In Vitro Efficacy

This compound has demonstrated significant efficacy in various in vitro assays, effectively reversing the hallmarks of TGF-β-induced cellular changes.

| Assay | Cell Line(s) | Key Findings | Reference |

| ALK5 Kinase Assay | - | Potent inhibition of ALK5 kinase activity. | [2] |

| Smad2 Phosphorylation | NMuMG | Efficiently inhibited TGF-β1-induced Smad2 phosphorylation at concentrations of 0.5-1 µM. | [3] |

| Luciferase Reporter Assays | Mammary epithelial cells | Inhibited TGF-β1-stimulated transcriptional activation of p3TP-Lux and pCAGA12-Luc. | [1] |

| EMT Inhibition | NMuMG | Inhibited TGF-β1-induced EMT and wound healing. | [1] |

| Invasion and Motility | Breast cancer cells | Inhibited EMT, motility, and invasiveness. | [2] |

In Vivo Efficacy in Preclinical Models

In vivo studies in mouse models of breast cancer have shown that this compound can effectively inhibit lung metastasis.

| Animal Model | Treatment Regimen | Key Findings | Reference |

| 4T1 orthotopic xenograft in Balb/c mice | 40 mg/kg, i.p., three times a week | Inhibited the development of lung metastasis. | [3] |

| MMTV/cNeu transgenic mice | 40 mg/kg, i.p., three times a week | Inhibited the development of lung metastasis. | [3] |

Note: Detailed quantitative data on tumor growth inhibition and the extent of metastasis reduction were not available in the reviewed literature.

Pharmacokinetic Properties

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and oral bioavailability, are not yet publicly available in the reviewed scientific literature. Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Experimental Protocols

ALK5 Kinase Inhibition Assay (Illustrative Protocol)

This protocol is a generalized representation based on common kinase assay methodologies.

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of this compound.

Methodology:

-

Reagent Preparation: Recombinant human ALK5 enzyme, a suitable kinase assay buffer, ATP, and a substrate peptide (e.g., a Smad2-derived peptide) are prepared.

-

Compound Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) to a range of concentrations.

-

Reaction Setup: The ALK5 enzyme is pre-incubated with the various concentrations of this compound or a vehicle control in the wells of a microplate.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as an ELISA-based approach using a phospho-specific antibody or a luminescence-based assay that measures ATP consumption.

-

Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Breast Cancer Metastasis Model

The following provides a general outline of the in vivo experiments conducted with this compound.[1][3]

Caption: A typical experimental workflow for evaluating the anti-metastatic efficacy of this compound.

Methodology:

-

Cell Culture: 4T1 murine breast cancer cells are cultured under standard conditions.

-

Orthotopic Implantation: A specific number of 4T1 cells are injected into the mammary fat pad of female Balb/c mice.

-

Tumor Growth and Randomization: Primary tumors are allowed to grow to a palpable size, after which the mice are randomly assigned to either a vehicle control group or an this compound treatment group.

-

Treatment Administration: this compound is administered intraperitoneally at a dose of 40 mg/kg, three times per week. The control group receives vehicle injections on the same schedule.[3]

-

Monitoring: The growth of the primary tumor is monitored regularly using calipers. The overall health and body weight of the mice are also monitored.

-

Endpoint and Tissue Collection: At a predetermined endpoint (e.g., after a specific number of weeks or when the primary tumor reaches a certain size), the mice are euthanized. The lungs are then harvested.

-

Metastasis Quantification: The number and/or surface area of metastatic nodules on the lungs are quantified, often after fixation and staining (e.g., with Bouin's solution or India ink) to enhance visibility.

Conclusion

This compound is a potent and selective small molecule inhibitor of ALK5 with demonstrated efficacy in preclinical models of breast cancer metastasis. Its ability to inhibit the TGF-β signaling pathway and the subsequent process of epithelial-to-mesenchymal transition makes it a valuable tool for cancer research. Further investigation into its pharmacokinetic properties and efficacy in a broader range of cancer models is warranted to fully elucidate its therapeutic potential.

References

The Discovery and Preclinical Development of EW-7195: A Potent ALK5 Inhibitor for Metastasis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EW-7195 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin receptor-Like Kinase 5 (ALK5). This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound as a significant research compound in the field of oncology, specifically in the context of cancer metastasis. Through the inhibition of the TGF-β/Smad signaling pathway, this compound has demonstrated the ability to suppress the epithelial-to-mesenchymal transition (EMT), a critical process in tumor progression and metastasis. This guide details the chemical properties, biological activity, and experimental protocols associated with the evaluation of this compound, offering a valuable resource for researchers investigating novel anti-metastatic therapies.

Introduction

The metastatic spread of cancer is the primary cause of mortality in cancer patients. The Transforming Growth Factor-β (TGF-β) signaling pathway has been identified as a key regulator of tumor progression and metastasis.[1] While TGF-β can act as a tumor suppressor in the early stages of cancer, in advanced stages, it often promotes cancer cell invasion, migration, and metastasis through the induction of the epithelial-to-mesenchymal transition (EMT).[1] This dual role makes the TGF-β pathway a compelling target for therapeutic intervention.

One of the key mediators of TGF-β signaling is the TGF-β type I receptor kinase, ALK5. The development of small molecule inhibitors targeting ALK5 has been an active area of research to counteract the pro-metastatic effects of TGF-β. This compound has emerged as a potent and selective inhibitor of ALK5, demonstrating significant anti-metastatic properties in preclinical studies.[2][3] This technical guide provides a detailed account of the discovery and development of this compound as a research compound.

Discovery and Synthesis of this compound

This compound, with the chemical name 3-((4-([2][3][4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile, was identified through a research program focused on developing potent and selective ALK5 inhibitors.[3][5] The core structure of this compound is a substituted imidazole, a scaffold known for its kinase inhibitory activity.

While a detailed step-by-step synthesis protocol for this compound is not publicly available, the synthesis of its core structure, 2-substituted-4-([2][3][4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles, has been described in the context of the development of a related compound, EW-7197.[5] The synthesis likely involves a multi-step process culminating in the coupling of the imidazole core with the appropriate side chains.

Structure-Activity Relationship (SAR) Insights:

The development of this compound and related compounds has provided valuable insights into the structure-activity relationships for ALK5 inhibition. Key structural features contributing to the high potency and selectivity of this compound likely include:

-

The[2][3][4]triazolo[1,5-a]pyridine moiety: This group is crucial for interacting with the hinge region of the ALK5 kinase domain.

-

The 6-methylpyridin-2-yl group: This substituent likely occupies a hydrophobic pocket within the ATP-binding site of ALK5.

-

The methylamino-benzonitrile side chain: This part of the molecule likely extends into the solvent-exposed region and contributes to the overall binding affinity and selectivity.

Further optimization of these structural features in related compounds has been shown to modulate potency, selectivity, and pharmacokinetic properties.[5]

Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

This compound exerts its anti-metastatic effects by directly inhibiting the kinase activity of ALK5.[2][3] In the canonical TGF-β signaling pathway, the binding of TGF-β ligand to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the downstream signaling proteins, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in EMT and metastasis.[1]

This compound competitively binds to the ATP-binding pocket of ALK5, preventing the phosphorylation of Smad2 and Smad3.[2][3] This blockade of Smad signaling effectively abrogates the downstream effects of TGF-β, including the induction of EMT, which is characterized by the loss of epithelial markers (e.g., E-cadherin) and the gain of mesenchymal markers (e.g., N-cadherin and Vimentin).[2]

Preclinical Efficacy

The anti-cancer and anti-metastatic potential of this compound has been evaluated in various preclinical models.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits TGF-β-induced cellular responses.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Endpoint | Result | Reference |

| ALK5 Kinase Assay | - | IC50 | 4.83 nM | [2][6] |

| Kinase Selectivity | - | Selectivity over p38α | >300-fold | [6] |

| Luciferase Reporter Assay | Mammary Epithelial Cells | Inhibition of TGF-β-induced transcription | Effective Inhibition | [3] |

| Immunoblotting | Mammary Epithelial Cells | Inhibition of Smad2 phosphorylation | Effective Inhibition | [3] |

| Wound Healing Assay | NMuMG cells | Inhibition of TGF-β-induced cell migration | Effective Inhibition | [3] |

| Cell Invasion Assay | Breast Cancer Cells | Inhibition of invasiveness | Effective Inhibition | [2] |

In Vivo Studies

The in vivo efficacy of this compound in inhibiting breast cancer metastasis has been demonstrated in mouse models.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| Balb/c xenograft | Breast Cancer | 40 mg/kg, i.p., 3 times/week | Inhibition of lung metastasis | [3][6] |

| MMTV/cNeu transgenic mice | Breast Cancer | 40 mg/kg, i.p., 3 times/week | Inhibition of lung metastasis | [3][6] |

Pharmacokinetics and Toxicology

Detailed pharmacokinetic (PK) and toxicology data for this compound are not extensively published. However, studies on the related compound EW-7197, which shares the same core structure, have shown good oral bioavailability and systemic exposure in rats.[5] It is plausible that this compound possesses similar favorable drug-like properties. Further studies are required to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile of this compound.

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically for this compound. A Phase 1 clinical trial was initiated for a compound named XmAb7195, but this is a monoclonal antibody with a different mechanism of action and is not related to the small molecule ALK5 inhibitor this compound. The clinical development status of this compound remains to be determined.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

ALK5 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against the ALK5 kinase.

Methodology: A typical kinase assay involves incubating the recombinant ALK5 enzyme with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation is then quantified, often using methods like radioisotope incorporation (³²P-ATP) or fluorescence-based detection. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the kinase activity.

Western Blotting for Phospho-Smad2

Objective: To assess the effect of this compound on TGF-β-induced Smad2 phosphorylation in cells.

Methodology:

-

Culture mammary epithelial cells to near confluence.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with TGF-β1 for a short period (e.g., 30-60 minutes).

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated Smad2 and total Smad2.

-

Detect the antibody binding using a chemiluminescent substrate and quantify the band intensities.

Wound Healing (Scratch) Assay

Objective: To evaluate the effect of this compound on TGF-β-induced cell migration.

Methodology:

-

Grow a confluent monolayer of cells (e.g., NMuMG) in a culture plate.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the cells to remove debris and add fresh medium containing TGF-β1 and different concentrations of this compound.

-

Capture images of the scratch at time zero and at subsequent time points (e.g., every 8-12 hours).

-

Measure the width of the scratch at different points and calculate the rate of cell migration into the gap.

Breast Cancer Xenograft Model

Objective: To assess the in vivo efficacy of this compound in inhibiting tumor metastasis.

Methodology:

-

Inject human or murine breast cancer cells (e.g., 4T1) into the mammary fat pad of immunocompromised or syngeneic mice, respectively.

-

Allow the primary tumors to establish and grow.

-

Treat the mice with this compound (e.g., 40 mg/kg, intraperitoneally, three times a week) or a vehicle control.

-

Monitor the growth of the primary tumor.

-

At the end of the study, sacrifice the mice and harvest the lungs.

-

Quantify the number and size of metastatic nodules in the lungs.

Conclusion

This compound is a valuable research tool for investigating the role of the TGF-β/ALK5 signaling pathway in cancer metastasis. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at understanding the mechanisms of EMT and metastasis. While further studies are needed to fully elucidate its pharmacokinetic and toxicological profile and to explore its clinical potential, the existing preclinical data strongly support the continued investigation of this compound and similar ALK5 inhibitors as potential anti-metastatic agents. This technical guide provides a solid foundation for researchers interested in utilizing this compound in their studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 5. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

EW-7195: A Potent Inhibitor of TGF-β1-Induced Signaling Pathways in Cancer Metastasis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The transforming growth factor-beta 1 (TGF-β1) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3] While it acts as a tumor suppressor in the early stages of cancer, in advanced malignancies, TGF-β1 signaling paradoxically promotes tumor progression, invasion, and metastasis.[4][5] A key event in this process is the induction of epithelial-to-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and acquire a more migratory, mesenchymal phenotype.[6][7] This makes the TGF-β1 pathway an attractive target for anti-cancer therapies. EW-7195 is a novel, potent, and selective small molecule inhibitor of the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5), which has demonstrated significant potential in inhibiting breast cancer metastasis.[6][8][9] This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways involved.

Mechanism of Action: Selective Inhibition of ALK5

This compound exerts its inhibitory effects by specifically targeting ALK5, a key kinase in the TGF-β1 signaling cascade.[7][10] The canonical TGF-β1 pathway is initiated when the TGF-β1 ligand binds to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates ALK5.[1][11] Activated ALK5, in turn, phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[11][12] These phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in EMT and metastasis.[11][12]

This compound directly inhibits the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2 and Smad3.[7][8] This blockade of the Smad signaling cascade is the primary mechanism by which this compound suppresses TGF-β1-induced EMT, cell migration, and invasion.[7][8]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| ALK5 (TβRI) Inhibition (IC50) | 4.83 nM | Kinase Assay | [7] |

| Selectivity over p38α | >300-fold | Kinase Assay | |

| Inhibition of TGF-β1-induced Smad2 Phosphorylation | 0.5 - 1 µM | 4T1 cells | [13] |

| Inhibition of TGF-β1-induced 3TP-Lux Promoter Activity | Effective inhibition observed | Not specified | [8][9] |

| Inhibition of TGF-β1-induced CAGA12-Luc Promoter Activity | Effective inhibition observed | Not specified | [8][9] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| 4T1 Orthotopic Xenograft (Balb/c mice) | 40 mg/kg; intraperitoneally; three times a week for 3 weeks | Inhibited lung metastasis | [13] |

| MMTV/cNeu Transgenic Mice | 40 mg/kg; intraperitoneally; three times a week for 2.5 weeks | Inhibited lung metastasis development | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TGF-β1 signaling pathway, the mechanism of inhibition by this compound, and a typical experimental workflow for evaluating its effects.

Caption: Canonical TGF-β1/Smad Signaling Pathway.

Caption: Mechanism of this compound Inhibition.

Caption: Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for Phosphorylated Smad2

This protocol is used to determine the effect of this compound on the TGF-β1-induced phosphorylation of Smad2.[8][9]

-

Cell Culture and Treatment:

-

Plate mammary epithelial cells (e.g., 4T1 or NMuMG) in appropriate culture dishes and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle control (DMSO) for 1-2 hours.[13]

-

Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for 30-90 minutes.[13][14]

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

-

Gel Electrophoresis and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[17]

-